Iodopentafluorobenzene

Description

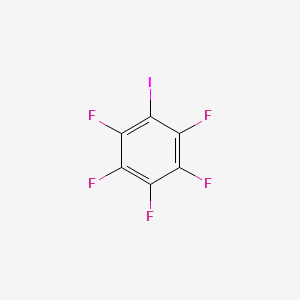

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentafluoro-6-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F5I/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPYHNLNYCRZOGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)I)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F5I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10231969 | |

| Record name | Pentafluoroiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10231969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Iodopentafluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14910 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

827-15-6 | |

| Record name | Pentafluoroiodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=827-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluoroiodobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodopentafluorobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88306 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentafluoroiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10231969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentafluoroiodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pentafluoroiodobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FL842U9F2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Iodopentafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of iodopentafluorobenzene, a versatile fluorinated aromatic compound. It covers its chemical and physical properties, spectroscopic data, safety and handling protocols, and its applications in organic synthesis and materials science. This document is intended to be a valuable resource for professionals in research and development.

Chemical Identity and Properties

This compound, with the CAS number 827-15-6 , is a colorless liquid at room temperature.[1][2] Its unique electronic properties, stemming from the electron-withdrawing nature of the five fluorine atoms and the reactivity of the carbon-iodine bond, make it a valuable reagent in various chemical transformations.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 827-15-6[1][2][4][5] |

| Molecular Formula | C₆F₅I[1][2][4][5] |

| Molecular Weight | 293.96 g/mol [1][2][4][5] |

| Appearance | Clear, colorless liquid[1][2] |

| Melting Point | -29 °C[1][2] |

| Boiling Point | 161 °C (lit.)[1][2][4] |

| Density | 2.204 g/mL at 25 °C (lit.)[1][2][4] |

| Refractive Index (n20/D) | 1.496 (lit.)[1][4] |

| Water Solubility | Insoluble[1][2] |

| Sensitivity | Light sensitive[1][2] |

| Storage Temperature | 2–8 °C under an inert gas (Nitrogen or Argon)[1][2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectroscopic data are summarized below.

Table 2: Spectroscopic Data for this compound

| Technique | Description |

| Mass Spectrometry (MS) | The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.[5] |

| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic absorption bands for C-F and C-I bonds, as well as aromatic ring vibrations.[5] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹³C NMR and ¹⁹F NMR are particularly useful for confirming the structure, showing distinct signals for the fluorinated carbon atoms.[5] |

| Raman Spectroscopy | Raman spectroscopy provides complementary vibrational information to IR spectroscopy.[5] |

Synthesis and Reactivity

This compound can be synthesized through various methods, including the halogenation of pentafluorobenzene.[3] Its reactivity is dominated by the electron-deficient nature of the aromatic ring and the lability of the iodine atom.

It is a valuable reagent in several key organic reactions:

-

Nucleophilic Aromatic Substitution (SNAr): The highly electron-deficient ring is activated towards substitution of the iodine atom by a wide range of nucleophiles.[3]

-

Suzuki-Miyaura Coupling: The C-I bond readily participates in palladium-catalyzed cross-coupling reactions to form C-C bonds.[3]

-

Halogen Bonding: The iodine atom acts as a halogen bond donor, forming supramolecular complexes with electron-donating molecules.[1][2][6][7] This property is of significant interest in crystal engineering and materials science.

-

Formation of Hypervalent Iodine Reagents: It serves as a precursor for the synthesis of hypervalent iodine(III) reagents, such as [bis(trifluoroacetoxy)iodo]pentafluorobenzene, which are powerful oxidizing agents in organic synthesis.[3][8]

Caption: Workflow of a Nucleophilic Aromatic Substitution (SNAr) reaction.

Caption: Simplified workflow of a Suzuki-Miyaura Coupling reaction.

Caption: Logical diagram of Halogen Bonding.

Applications in Research and Development

This compound is utilized in several areas of scientific research:

-

Organic Synthesis: As previously mentioned, it is a key building block for introducing the pentafluorophenyl group into molecules, which can enhance thermal stability, lipophilicity, and metabolic resistance in drug candidates.

-

Radiopharmaceutical Labeling: Its high reactivity makes it a promising candidate for the preparation of radiolabeled compounds for Positron Emission Tomography (PET) imaging.[3] By incorporating a radioactive isotope of iodine, researchers can track the distribution of biologically active molecules in vivo.[3]

-

Materials Science: It is used in the rational design of co-crystals and other supramolecular assemblies through halogen bonding.[7]

-

Physical Chemistry Research: It has been used as a solvent in studies to determine singlet oxygen lifetimes via infrared emission spectrometry and to study the formation of radical ions in aqueous solutions using pulse radiolysis.[1][2][6][9]

Caption: High-level workflow for potential radiopharmaceutical labeling.

Experimental Protocols

5.1. Pulse Radiolysis Study of this compound

This experimental setup is based on the study by Mohan and Mittal (1995) for investigating the formation and properties of radical ions in aqueous solutions.[10][11]

-

Objective: To generate and characterize transient radical species of this compound in an aqueous solution.

-

Methodology:

-

Sample Preparation: Prepare an aqueous solution of this compound. Due to its insolubility, a suitable co-solvent or surfactant may be necessary to achieve the desired concentration. The solution is typically saturated with an inert gas (e.g., N₂O to convert hydrated electrons to hydroxyl radicals) and flowed through the irradiation cell.

-

Irradiation: The sample is irradiated with a short, high-energy electron pulse (e.g., from a 4-MeV linear accelerator with a pulse duration of a few microseconds).[12] This generates primary radicals in the solvent (e.g., hydrated electrons, hydroxyl radicals).

-

Transient Species Formation: The primary radicals react with the dissolved this compound to form transient radical ions or other reactive intermediates.

-

Detection and Characterization: The transient species are detected and characterized in real-time using kinetic spectrophotometry. A light beam from a monitoring source (e.g., a xenon lamp) is passed through the sample, and the change in optical absorption at specific wavelengths is recorded as a function of time after the electron pulse. This allows for the determination of the absorption spectra of the transient species and their reaction kinetics.[10]

-

5.2. Determination of Singlet Oxygen Lifetime

This protocol describes the use of this compound as a solvent to measure the lifetime of singlet oxygen.

-

Objective: To determine the lifetime of singlet oxygen (¹O₂) in this compound.

-

Methodology:

-

Sample Preparation: A photosensitizer (e.g., Rose Bengal or Methylene Blue) is dissolved in this compound.[13] The solution is placed in a suitable cuvette for spectroscopic measurements.

-

Singlet Oxygen Generation: The photosensitizer is excited with a pulsed light source (e.g., a laser or a SpectraLED) at a wavelength corresponding to its absorption maximum.[13] The excited photosensitizer then transfers its energy to dissolved molecular oxygen (³O₂), generating singlet oxygen (¹O₂).[13]

-

Phosphorescence Detection: Singlet oxygen deactivates to the ground state by emitting phosphorescence in the near-infrared (NIR) region, with a characteristic emission maximum around 1275 nm.[13]

-

Time-Resolved Measurement: The decay of the 1275 nm phosphorescence signal is measured over time using a time-resolved NIR detector and a data acquisition system.[13]

-

Lifetime Calculation: The lifetime of singlet oxygen is determined by fitting the phosphorescence decay curve to a single exponential decay model.[13]

-

Safety and Handling

This compound is an irritant and requires careful handling.

Table 3: Safety Information for this compound

| Hazard Category | GHS Classification |

| Pictograms | GHS07 (Exclamation Mark)[1] |

| Signal Word | Warning[1][4][14] |

| Hazard Statements | H315: Causes skin irritation.[1][5][14][15] H319: Causes serious eye irritation.[1][5][14][15] H335: May cause respiratory irritation.[1][5][14][15] |

| Precautionary Statements | P261: Avoid breathing mist/vapors/spray.[1][14][15] P264: Wash skin thoroughly after handling.[1][14][15] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][14][15] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][14] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][14][15] |

-

Handling: Use in a well-ventilated area, preferably in a fume hood.[14][15] Avoid contact with skin, eyes, and clothing.[14][15][16]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[14][16] Protect from light.[16]

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.[4][14][16]

-

Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[14][15] Ensure adequate ventilation.[14]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

References

- 1. This compound | 827-15-6 [chemicalbook.com]

- 2. This compound CAS#: 827-15-6 [m.chemicalbook.com]

- 3. Buy this compound | 827-15-6 [smolecule.com]

- 4. This compound Pentafluoroiodobenzene [sigmaaldrich.com]

- 5. Pentafluoroiodobenzene | C6F5I | CID 70008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 五氟碘苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Synergistic effects of halogen bond and π–π interactions in thiophene-based building blocks - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. lookchem.com [lookchem.com]

- 10. Formation and redox properties of radical ions of this compound in aqueous solution: a pulse radiolysis study - Publications of the IAS Fellows [repository.ias.ac.in]

- 11. pubs.acs.org [pubs.acs.org]

- 12. PULSE RADIOLYSIS (Journal Article) | OSTI.GOV [osti.gov]

- 13. static.horiba.com [static.horiba.com]

- 14. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis and Purification of Iodopentafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification of iodopentafluorobenzene (C₆F₅I), a versatile reagent in organic synthesis, particularly in the introduction of the pentafluorophenyl group. This document outlines a proven synthetic protocol, purification methodologies, and key analytical data to support researchers in its preparation and characterization.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and characterization.

| Property | Value |

| Molecular Formula | C₆F₅I |

| Molecular Weight | 293.96 g/mol |

| CAS Number | 827-15-6 |

| Appearance | Clear, colorless liquid |

| Boiling Point | 161 °C (lit.) |

| Melting Point | -29 °C |

| Density | 2.204 g/mL at 25 °C (lit.) |

| Refractive Index (n₂₀/D) | 1.496 (lit.) |

| Solubility | Insoluble in water. |

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic iodination of a pentafluorobenzene (B134492) precursor. The following protocol is adapted from a documented procedure utilizing iodine in the presence of oleum (B3057394) (fuming sulfuric acid).[1] Oleum serves as an oxidizing agent, generating a potent electrophilic iodine species in situ.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Iodination of Pentafluorobenzene Mixture

This protocol describes the synthesis of this compound from a mixture containing pentafluorobenzene.[1]

Materials:

-

Iodine (200 g, 1.5 moles)

-

65% Oleum (1 kg)

-

Reduced hexafluorobenzene (B1203771) (255 g), containing approximately 40% pentafluorobenzene.

-

Ice water

-

Aqueous sodium bisulfite solution

-

Sodium sulfate (anhydrous)

Procedure:

-

To a stirred mixture of 200 g of iodine in 1 kg of 65% oleum, allow the components to mix for 1 hour at room temperature.

-

Slowly add 255 g of the reduced hexafluorobenzene mixture to the iodine-oleum solution.

-

Heat the reaction mixture and stir for 4 hours at a temperature of 55-60 °C.

-

Allow the mixture to cool to room temperature overnight.

-

Carefully quench the reaction by cooling the flask in an ice bath and gradually adding 1 liter of ice water.

-

Dilute the mixture further with an additional 1 liter of ice water.

-

Decolorize the solution by adding an aqueous sodium bisulfite solution until the characteristic iodine color disappears.

-

Separate the organic layer containing the product (approximately 177 g of crude product was reported).

-

Dry the organic layer over anhydrous sodium sulfate.

-

The crude product is then purified by distillation.

Purification of this compound

The primary method for purifying this compound, a high-boiling liquid, is vacuum distillation. This technique allows for distillation at a lower temperature, preventing potential decomposition of the compound.

Purification Workflow

Caption: General workflow for the purification of this compound.

Experimental Protocol: Vacuum Distillation

Apparatus:

-

A standard vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head (or a fractionating column for higher purity), a condenser, a receiving flask, and a vacuum pump with a pressure gauge.

-

Heating mantle and magnetic stirrer.

Procedure:

-

Assemble the vacuum distillation apparatus, ensuring all joints are properly greased and sealed to maintain a good vacuum.

-

Place the dried crude this compound into the round-bottom flask with a magnetic stir bar.

-

Begin stirring and slowly apply vacuum to the system.

-

Once a stable vacuum is achieved, begin to gently heat the distillation flask.

-

Collect any low-boiling impurities as the forerun.

-

Collect the main fraction of this compound at its boiling point under the applied pressure (e.g., 73-75 °C at 35 mmHg).[2]

-

Monitor the temperature and pressure throughout the distillation to ensure a clean separation.

-

Once the main fraction is collected, stop the heating, allow the apparatus to cool, and then slowly release the vacuum before collecting the purified product.

Analytical Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods. A summary of expected analytical data is provided in Table 2.

| Analytical Technique | Expected Data |

| ¹H NMR | No signals are expected as there are no hydrogen atoms in the molecule. |

| ¹³C NMR | Multiple signals are expected in the aromatic region, showing complex splitting patterns due to C-F and C-I coupling. |

| ¹⁹F NMR | Resonances are expected in the aromatic fluorine region, typically between -120 and -170 ppm, with complex coupling patterns. |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-F stretching and aromatic C=C stretching are expected. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is expected at m/z 294. |

| Elemental Analysis | Calculated for C₆F₅I: C, 24.5%; I, 43.1%. Found: C, 24.7%; I, 42.1% (as reported in a specific synthesis).[2] |

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should always consult relevant safety data sheets and perform risk assessments before carrying out these procedures. The provided protocols may require optimization based on laboratory conditions and the purity of starting materials.

References

Iodopentafluorobenzene chemical structure and IUPAC name

An In-depth Technical Guide to Iodopentafluorobenzene: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a key reagent and building block in synthetic chemistry. Below, you will find its chemical structure, IUPAC name, key physical and chemical properties, and a detailed experimental protocol for its synthesis.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1,2,3,4,5-pentafluoro-6-iodobenzene .[1] Its chemical structure consists of a benzene (B151609) ring substituted with five fluorine atoms and one iodine atom.

Synonyms: Pentafluoroiodobenzene, Pentafluorophenyl iodide, Iodoperfluorobenzene.[1]

Physicochemical Properties

This compound is a colorless liquid at room temperature. A summary of its key quantitative properties is presented in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₆F₅I |

| Molecular Weight | 293.96 g/mol |

| Melting Point | -29 °C |

| Boiling Point | 161 °C (lit.) |

| Density | 2.204 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.496 (lit.) |

Experimental Protocol: Synthesis of this compound

A common and effective method for the preparation of this compound involves the reaction of pentafluorobenzene (B134492) with N-iodosuccinimide (NIS) in concentrated sulfuric acid. This method is reported to produce the desired product with high purity and yield.

Materials:

-

Pentafluorobenzene

-

N-Iodosuccinimide (NIS)

-

Concentrated sulfuric acid (98%)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (B1220275) solution (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve pentafluorobenzene in concentrated sulfuric acid at 0 °C (ice bath).

-

Slowly add N-iodosuccinimide to the stirred solution while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

-

Carefully pour the reaction mixture over crushed ice.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash successively with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by distillation to yield pure this compound.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

Caption: Chemical structure of 1,2,3,4,5-pentafluoro-6-iodobenzene.

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Physical Properties of Iodopentafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of iodopentafluorobenzene, specifically its boiling and melting points. The document details the experimental methodologies for determining these properties and presents the data in a clear, structured format for ease of reference and comparison.

Quantitative Physical Properties

The boiling and melting points are critical physical constants for the identification, purification, and handling of this compound. These properties are summarized in the table below.

| Physical Property | Value | Reference(s) |

| Boiling Point | 161 °C | [1][2][3] |

| 166 °C | [4] | |

| Melting Point | -29 °C | [1][3][4] |

Experimental Protocols for Physical Property Determination

The following sections detail the standard laboratory procedures for determining the boiling and melting points of organic compounds such as this compound.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline solids, this transition occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting point range.[5][6]

Methodology: Capillary Tube Method

A common and effective method for determining the melting point involves using a melting point apparatus, such as a Thiele tube or a digital Mel-Temp device.[5]

-

Sample Preparation: A small amount of the solid organic compound is finely crushed. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 1-2 cm.[7][8]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a thermometer.[5]

-

Heating and Observation: The sample is heated at a steady and slow rate, typically around 2°C per minute, to ensure uniform heat distribution.[5]

-

Data Recording: Two temperatures are recorded:

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[9] This is a crucial property for characterization and purification through distillation.

Methodology: Thiele Tube Method

This method is suitable for determining the boiling point of small quantities of a liquid.[10]

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.[9][11]

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample. This assembly is then immersed in a heating bath, commonly a Thiele tube filled with a high-boiling point liquid like mineral oil.[10]

-

Heating and Observation: The apparatus is heated gently and uniformly. As the temperature rises, air trapped in the capillary tube will slowly bubble out. When the boiling point of the liquid is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[9]

-

Data Recording: The heating is discontinued (B1498344) at this point. As the apparatus cools, the stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn up into the capillary tube.[10]

Methodology: Distillation Method

For larger quantities of liquid, the boiling point can be accurately determined during distillation.[10][12]

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distilling flask, a condenser, and a receiving flask. The liquid sample, along with boiling chips, is placed in the distilling flask. A thermometer is positioned so that the top of its bulb is level with the side arm of the distilling flask leading to the condenser.[10]

-

Heating and Observation: The liquid is heated to a boil. The vapor rises, surrounds the thermometer bulb, and then passes into the condenser, where it liquefies and is collected in the receiving flask.

-

Data Recording: The temperature is recorded when it stabilizes as the vapor continuously bathes the thermometer bulb. This constant temperature represents the boiling point of the liquid.

Visualized Workflow for Physical Property Determination

The following diagram illustrates the generalized workflow for determining the boiling and melting points of a chemical compound.

Caption: Generalized workflow for melting and boiling point determination.

References

- 1. This compound CAS#: 827-15-6 [m.chemicalbook.com]

- 2. This compound | 827-15-6 [chemicalbook.com]

- 3. 827-15-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 1,2,3,4,5-pentafluoro-6-iodobenzene [stenutz.eu]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. athabascau.ca [athabascau.ca]

- 7. scribd.com [scribd.com]

- 8. byjus.com [byjus.com]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. byjus.com [byjus.com]

- 12. vernier.com [vernier.com]

An In-depth Technical Guide on the Solubility of Iodopentafluorobenzene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodopentafluorobenzene (C₆F₅I) is a significant synthetic intermediate in various fields of chemical research, including materials science and pharmaceuticals. A thorough understanding of its solubility in common organic solvents is crucial for its effective utilization in reaction media, purification processes, and formulation development. This technical guide provides a comprehensive overview of the available information on the solubility of this compound. Despite an extensive search of scientific literature and chemical databases, specific quantitative solubility data for this compound in common organic solvents remains largely unreported. Consequently, this guide also furnishes a detailed, generalized experimental protocol for determining the solubility of a liquid compound, such as this compound, in organic solvents. This protocol is intended to empower researchers to generate precise and reliable solubility data tailored to their specific laboratory conditions and research needs.

Introduction

This compound is a colorless liquid at room temperature with a high density and a boiling point of approximately 161 °C.[1][2] Its chemical structure, characterized by a perfluorinated phenyl ring and an iodine atom, imparts unique physicochemical properties that influence its interactions with various solvents. While it is known to be insoluble in water, its behavior in common organic solvents is a critical parameter for its application in synthesis and formulation.[1][2] This guide aims to collate existing knowledge and provide practical methodologies for its determination.

Qualitative Solubility Assessment

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be qualitatively predicted.

-

Structure of this compound: It is a non-polar to weakly polar molecule. The perfluorinated ring is electron-withdrawing and hydrophobic, while the carbon-iodine bond introduces a degree of polarizability.

-

Solvent Polarity:

-

Non-polar and weakly polar solvents (e.g., hexane, toluene, diethyl ether): this compound is expected to be readily miscible with these solvents due to similar intermolecular forces (van der Waals forces).

-

Polar aprotic solvents (e.g., acetone, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO)): These solvents possess a dipole moment and can engage in dipole-dipole interactions. While the polarity is higher than that of this compound, miscibility or at least significant solubility is still anticipated. Per- and polyfluoroalkyl substances (PFAS) have been noted to be soluble in polar aprotic solvents like acetonitrile, acetone, and DMSO.[3]

-

Polar protic solvents (e.g., methanol, ethanol): These solvents are characterized by their ability to form hydrogen bonds. The absence of hydrogen bond donors on this compound suggests that its solubility in these solvents might be lower compared to aprotic solvents of similar polarity. However, some degree of solubility is still expected. The addition of alcohols has been shown to improve the solubility of perfluorinated compounds in fluorinated solvents.[4]

-

Quantitative Solubility Data

A comprehensive search of chemical databases, safety data sheets, and the scientific literature did not yield specific quantitative data for the solubility of this compound in the common organic solvents listed below. The table summarizes the lack of available data.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Density (g/mL at 20°C) | Boiling Point (°C) | Solubility of this compound ( g/100 mL at 25°C) |

| Methanol | CH₃OH | 32.04 | 0.792 | 64.7 | Data not available |

| Ethanol | C₂H₅OH | 46.07 | 0.789 | 78.37 | Data not available |

| Acetone | C₃H₆O | 58.08 | 0.791 | 56 | Data not available |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 1.100 | 189 | Data not available |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 0.944 | 153 | Data not available |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a detailed, generalized protocol for the experimental determination of the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the widely used shake-flask technique.[5][6][7]

4.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Calibrated glass vials with screw caps

-

Calibrated micropipettes

-

Volumetric flasks

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Centrifuge (optional)

-

Syringe filters (chemically compatible with the solvent)

4.2. Experimental Workflow

The general workflow for determining solubility is depicted in the diagram below.

Caption: Workflow for experimental solubility determination.

4.3. Detailed Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

Using a calibrated pipette, add a known volume of the desired organic solvent to each vial. The amount of solute should be sufficient to ensure that a separate phase of undissolved solute is visible after equilibration.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). The system has reached equilibrium when the concentration of the solute in the solvent remains constant over time.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow for complete phase separation.

-

If necessary, the vials can be centrifuged at the same temperature to facilitate the separation of the excess solute.

-

-

Sampling and Dilution:

-

Carefully withdraw a precise aliquot of the clear, saturated supernatant using a calibrated micropipette. Be extremely cautious not to disturb the undissolved solute layer.

-

To minimize the risk of including undissolved micro-droplets, it is advisable to pass the withdrawn sample through a chemically resistant syringe filter.

-

Immediately transfer the aliquot to a volumetric flask and dilute with the same solvent to a known volume. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a suitable analytical technique such as GC or HPLC.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

-

Calculation:

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. The solubility is typically expressed in g/100 mL or mol/L.

-

4.4. Safety Precautions

-

All experimental work should be conducted in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

-

Consult the Safety Data Sheet (SDS) for this compound and the respective solvents for specific handling and disposal instructions.

Logical Relationships in Solubility

The process of dissolution can be understood as a series of interactions. The following diagram illustrates the logical relationships between the solute, solvent, and the resulting solution.

Caption: Logical flow of the dissolution process.

Conclusion

References

- 1. This compound CAS#: 827-15-6 [m.chemicalbook.com]

- 2. This compound | 827-15-6 [chemicalbook.com]

- 3. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20050090408A1 - Solubility of perfluorinated polyethers in fluorinated solvents - Google Patents [patents.google.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.ws [chem.ws]

- 7. bellevuecollege.edu [bellevuecollege.edu]

Spectroscopic data of iodopentafluorobenzene (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of Iodopentafluorobenzene

Introduction

This compound (C₆F₅I) is a halogenated aromatic compound with significant applications in organic synthesis, materials science, and pharmaceutical development.[1][2] Its utility often stems from the reactivity of the carbon-iodine bond and the unique electronic properties imparted by the fluorine atoms. A thorough understanding of its structural and electronic characteristics is paramount for its effective application. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data

The following sections present the fundamental spectroscopic data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-fluorine framework of this compound.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the influence of the fluorine and iodine substituents, the carbon signals are shifted accordingly.

| Carbon Atom | Chemical Shift (δ, ppm) | Solvent |

| C-I | 91.8 | CDCl₃ |

| C-F (ortho) | 148.5 | CDCl₃ |

| C-F (meta) | 138.1 | CDCl₃ |

| C-F (para) | 145.4 | CDCl₃ |

Data sourced from public databases.[3][4]

¹⁹F NMR Data

¹⁹F NMR is particularly informative for fluorinated compounds, revealing distinct signals for the chemically non-equivalent fluorine atoms in the molecule.[5][6][7]

| Fluorine Atom | Chemical Shift (δ, ppm) |

| F (ortho) | -132.8 |

| F (meta) | -162.3 |

| F (para) | -156.1 |

Note: ¹⁹F NMR chemical shifts can vary with the reference standard and solvent used.[3]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups and vibrational modes within the molecule. The IR spectrum of this compound is characterized by absorptions corresponding to C-F and aromatic C-C bond vibrations. Aromatic compounds typically show characteristic C-H stretching above 3000 cm⁻¹, but this is absent in the fully substituted ring of this compound.[8][9]

| Frequency (cm⁻¹) | Assignment |

| 1645 | Aromatic C=C stretch |

| 1515 | Aromatic C=C stretch |

| 1400 | Aromatic C=C stretch |

| 1090 | C-F stretch |

| 980 | C-F stretch |

| 840 | C-F bend |

| 720 | C-I stretch |

Data represents typical values and may vary slightly based on the experimental conditions.[3][10][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.[12][13]

| m/z | Relative Intensity (%) | Assignment |

| 294 | 100 | [C₆F₅I]⁺ (Molecular Ion) |

| 167 | 42 | [C₆F₅]⁺ |

| 127 | 5 | [I]⁺ |

| 117 | 44 | [C₅F₃]⁺ |

The presence of iodine's single stable isotope (¹²⁷I) simplifies the interpretation of the molecular ion peak.[14]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting ¹³C and ¹⁹F nuclei.[6]

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters include a spectral width of ~250 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

A common external reference for ¹⁹F NMR is CFCl₃.

-

The spectral width should be sufficient to encompass all fluorine signals, typically around -100 to -180 ppm for this compound.[15]

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the solvent signal or an internal standard (e.g., TMS for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of liquid this compound between two KBr or NaCl plates.

-

Attenuated Total Reflectance (ATR): Place a small drop of the sample directly onto the ATR crystal.[16]

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).[3]

-

Ionization: Utilize Electron Ionization (EI) for fragmentation analysis.[12]

-

Instrumentation: Employ a mass spectrometer such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition: Acquire the mass spectrum over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to confirm the structure. The isotopic distribution pattern can be used to confirm the presence of certain elements, although iodine is monoisotopic.[17]

Logical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A generalized workflow for the spectroscopic analysis of chemical compounds.

Conclusion

The spectroscopic data presented in this guide provide a foundational understanding of the molecular structure and properties of this compound. The distinct signals in the ¹³C and ¹⁹F NMR spectra, characteristic absorptions in the IR spectrum, and the specific fragmentation pattern in the mass spectrum collectively serve as a reliable fingerprint for the identification and characterization of this important fluorinated compound. The provided experimental protocols offer a starting point for researchers to obtain high-quality spectroscopic data for their own analyses.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound CAS#: 827-15-6 [m.chemicalbook.com]

- 3. Pentafluoroiodobenzene | C6F5I | CID 70008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 7. biophysics.org [biophysics.org]

- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound(827-15-6) IR Spectrum [m.chemicalbook.com]

- 12. Mass Spectrometry [www2.chemistry.msu.edu]

- 13. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. This compound(827-15-6) MS [m.chemicalbook.com]

- 15. azom.com [azom.com]

- 16. amherst.edu [amherst.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

The Dawn of Perfluoroaromatics: A Technical Chronicle of Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

The mid-20th century marked a pivotal era in organofluorine chemistry with the advent of perfluoroaromatic compounds. These novel molecules, in which all hydrogen atoms on an aromatic ring are replaced by fluorine, opened up new frontiers in materials science, synthetic chemistry, and eventually, drug discovery. Their unique electronic properties, high thermal stability, and distinct reactivity set them apart from their hydrocarbon counterparts. This technical guide delves into the seminal discoveries, pioneering synthetic methodologies, and fundamental properties that laid the groundwork for the field of perfluoroaromatic chemistry.

The Genesis of Perfluoroaromatic Compounds: A Historical Timeline

The journey to perfluoroaromatic compounds was not a straightforward path. Early attempts at direct fluorination of aromatic hydrocarbons were fraught with challenges, often leading to violent reactions and a mixture of products.[1] The breakthrough came with the development of indirect methods, primarily halogen exchange, which offered a controlled route to these highly fluorinated molecules.

References

Halogen Bonding with Iodopentafluorobenzene: A Core Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles, experimental characterization, and practical applications of halogen bonding involving iodopentafluorobenzene (IPFB). As a potent halogen bond donor, IPFB serves as a critical tool in crystal engineering, supramolecular chemistry, and rational drug design. This document provides a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of the core concepts to facilitate a deeper understanding and application of this powerful noncovalent interaction.

Core Principles of Halogen Bonding with this compound

A halogen bond (XB) is a highly directional, noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on another molecule (the halogen bond acceptor).[1][2][3] In this compound (C₆F₅I), the strong electron-withdrawing nature of the five fluorine atoms enhances the electrophilic character of the iodine atom, making it a powerful halogen bond donor.[1][4]

The key characteristics of halogen bonding with IPFB are:

-

The σ-Hole: The electron density around the iodine atom in IPFB is anisotropically distributed. A region of lower electron density, and therefore positive electrostatic potential, known as the σ-hole, is located on the outermost portion of the iodine atom, along the extension of the C-I covalent bond.[1][3][5] This positive region is attracted to electron-rich atoms or functional groups.

-

Strength and Directionality: Halogen bonds are comparable in strength to hydrogen bonds and exhibit a high degree of directionality, with the R-X···Y angle being approximately 180°.[6][7] The strength of the halogen bond increases with the polarizability of the halogen atom (I > Br > Cl > F).[6][8]

-

Halogen Bond Acceptors: A wide range of Lewis bases can act as halogen bond acceptors, including molecules with nitrogen, oxygen, or sulfur atoms possessing lone pairs of electrons, as well as anions and π-systems.[1][6]

The formation of a halogen bond between this compound and a generic Lewis base (represented by 'Y') can be visualized as follows:

Quantitative Data on Halogen Bonding with this compound

The following tables summarize key quantitative data from various studies on halogen bonding involving this compound.

Table 1: Interaction Energies of this compound with Pyridine (B92270)

| Computational Method | Interaction Energy (kcal/mol) | Reference |

| CCSD(T) at basis set limit | -5.71 | [1] |

Table 2: Components of Interaction Energy for this compound-Pyridine Complex

| Energy Component | Value (kcal/mol) | Reference |

| Electrostatic | -5.83 | [1] |

| Induction | -1.68 | [1] |

| Short-range (orbital) | 5.11 | [1] |

| Electron correlation | -3.31 | [1] |

Table 3: Crystallographic Data for this compound Co-crystals

| Halogen Bond Acceptor | N···I Distance (Å) | C-I···N Angle (°) | Reference |

| Pyridine derivative | 2.830(4) | 180 | [4] |

Table 4: Interaction Energies of this compound with Platinum-Iodide Complex

| Interaction Type | Estimated Energy (kcal/mol) | Reference |

| Halogen Bond | 1.3 - 5.3 | [9] |

| Anion-π | 0.9 - 1.3 | [9] |

Table 5: Intermolecular Distances in this compound-Halide Anion Complexes

| Halide Anion | I···X⁻ Distance (Å) | Reference |

| F⁻ | 2.184 | [10] |

| Cl⁻ | 2.809 | [10] |

| Br⁻ | 3.010 | [10] |

| I⁻ | 3.271 | [10] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of halogen bonding with this compound are provided below.

Co-crystal Synthesis and X-ray Crystallography

This protocol describes a general procedure for the synthesis and structural analysis of co-crystals formed between this compound and a halogen bond acceptor.

Methodology:

-

Solution Preparation: Prepare separate solutions of this compound and the chosen halogen bond acceptor in a suitable solvent (e.g., chloroform, dichloromethane, or a mixture of solvents).

-

Co-crystallization: Mix the solutions in a specific stoichiometric ratio (e.g., 1:1 or 1:2).

-

Crystal Growth: Allow the solvent to evaporate slowly at room temperature. This can be achieved by leaving the solution in a loosely capped vial or by vapor diffusion of a less soluble solvent.

-

Crystal Harvesting: Once suitable single crystals have formed, carefully remove them from the solution.

-

X-ray Diffraction Data Collection: Mount a selected crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data at a specific temperature (e.g., 100 K or 200 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the collected diffraction data to obtain accurate atomic positions, bond lengths, and bond angles.

¹³C NMR Titration

This technique is employed to study halogen bond formation in solution by monitoring the chemical shift changes of the carbon atom attached to the iodine in this compound upon addition of a halogen bond acceptor.[1]

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃) of a known concentration.

-

Initial Spectrum: Record the ¹³C NMR spectrum of the this compound solution to determine the initial chemical shift of the carbon atom bonded to iodine.

-

Titration: Prepare a stock solution of the halogen bond acceptor (e.g., pyridine or tetra(n-butyl)ammonium chloride) in the same deuterated solvent.

-

Incremental Addition: Add small, precise aliquots of the acceptor solution to the this compound solution.

-

Spectral Acquisition: After each addition, thoroughly mix the solution and record the ¹³C NMR spectrum.

-

Data Analysis: Plot the change in the chemical shift of the carbon atom attached to the iodine as a function of the acceptor concentration. The formation of a halogen bond is indicated by a downfield shift (increase in chemical shift) of this carbon signal.[1]

Computational Modeling (DFT)

Density Functional Theory (DFT) is a powerful computational method used to calculate the geometry, interaction energies, and electronic properties of halogen-bonded complexes.[9][11]

Methodology:

-

Model Building: Construct the 3D structures of this compound and the halogen bond acceptor using molecular modeling software.

-

Geometry Optimization: Perform geometry optimization of the individual molecules and the halogen-bonded complex using a selected DFT functional (e.g., M06, B3LYP) and basis set (e.g., DZP-DKH, aug-cc-pVTZ).[1][9]

-

Interaction Energy Calculation: Calculate the interaction energy of the complex. This is typically done by subtracting the energies of the optimized individual molecules from the energy of the optimized complex. Basis set superposition error (BSSE) correction may be applied for more accurate results.

-

Analysis of Electronic Properties:

-

Molecular Electrostatic Potential (MEP): Calculate and visualize the MEP surface to identify the σ-hole on the iodine atom of this compound and the nucleophilic region on the acceptor.[9]

-

Quantum Theory of Atoms in Molecules (QTAIM): Perform a QTAIM analysis to characterize the nature of the halogen bond by analyzing the properties of the bond critical point (BCP) between the iodine and the acceptor atom.[9]

-

Natural Bond Orbital (NBO) Analysis: Use NBO analysis to investigate charge transfer interactions between the donor and acceptor molecules.

-

Factors Influencing Halogen Bond Strength with this compound

The strength of the halogen bond formed by this compound is tunable and depends on several factors.

-

Halogen Bond Donor: The high polarizability of iodine and the strong electron-withdrawing effect of the pentafluorophenyl group make IPFB an exceptionally strong halogen bond donor.

-

Halogen Bond Acceptor: The strength of the interaction is directly related to the Lewis basicity of the acceptor. Stronger Lewis bases, such as pyridines and anions, form stronger halogen bonds.[1]

-

Solvent: The choice of solvent can significantly impact the strength of halogen bonding in solution. Non-polar, non-aromatic solvents generally promote stronger halogen bonds.[12]

Applications in Drug Development

The highly directional and tunable nature of halogen bonds makes this compound and similar motifs valuable in rational drug design.[1][2][13] Halogen bonding can be exploited to:

-

Enhance Binding Affinity and Selectivity: Introducing a halogen bond donor into a ligand can lead to specific interactions with halogen bond acceptors (e.g., backbone carbonyls, carboxylates, or aromatic rings of amino acid residues) in a protein's active site, thereby increasing binding affinity and selectivity.[1]

-

Modulate Physicochemical Properties: The introduction of a pentafluorophenyl group can influence a molecule's lipophilicity and metabolic stability.

-

Serve as a Bioisosteric Replacement: Halogen bonds can sometimes mimic the interactions of hydrogen bonds, allowing for the replacement of a hydrogen bond donor with a halogen bond donor to improve drug-like properties.

The understanding and application of halogen bonding with this compound continue to expand, offering exciting opportunities in the design of novel materials, catalysts, and therapeutic agents.

References

- 1. Studies of Halogen Bonding Induced by Pentafluorosulfanyl Aryl Iodides: A Potential Group of Halogen Bond Donors in a Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Studies of Halogen Bonding Induced by Pentafluorosulfanyl Aryl Iodides: A Potential Group of Halogen Bond Donors in a Rational Drug Design | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Co-crystals of this compound with nitrogen donors: 2-D molecular assemblies through halogen bonding and aryl–perfluoroaryl interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. Sigma hole interactions - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Halogen Bond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. Recognition of the π-hole donor ability of this compound – a conventional σ-hole donor for crystal engineering involving halogen bonding - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synergistic effects of halogen bond and π–π interactions in thiophene-based building blocks - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

The Pentafluorophenyl Group: An In-depth Technical Guide to its Electronic Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

The pentafluorophenyl (C₆F₅) group is a cornerstone of modern medicinal chemistry and materials science, renowned for its profound impact on molecular properties. Its potent electron-withdrawing nature, a consequence of the cumulative inductive effects of five fluorine atoms, significantly alters the reactivity, acidity, and metabolic stability of parent molecules. This in-depth technical guide provides a comprehensive overview of the electronic properties of the pentafluorophenyl group, supported by quantitative data, detailed experimental methodologies, and visual representations of key concepts to empower researchers in their scientific endeavors.

Core Electronic Principles: A Tale of Induction and Resonance

The defining characteristic of the pentafluorophenyl group is its strong electron-withdrawing ability. This arises from the interplay of two fundamental electronic effects: the inductive effect (-I) and the resonance effect (+R).

-

Inductive Effect (-I): The five highly electronegative fluorine atoms arrayed around the phenyl ring exert a powerful pull on the sigma (σ) electrons of the carbon framework. This through-bond polarization, known as the inductive effect, drains electron density from the aromatic ring, making it significantly electron-deficient. This effect is the primary contributor to the group's overall electronic character.[1]

-

Resonance Effect (+R): While each fluorine atom possesses lone pairs of electrons that could theoretically be donated to the π-system of the aromatic ring through resonance, this effect is considerably weaker than the inductive withdrawal. The poor overlap between the 2p orbitals of carbon and fluorine, and the high electronegativity of fluorine, diminish its ability to act as a π-donor. Consequently, the strong -I effect overwhelmingly dominates the weak +R effect.

Quantitative Analysis of Electronic Effects

The electron-withdrawing strength of the pentafluorophenyl group can be quantified using various substituent constants, which are essential for predicting reaction rates and equilibria in drug design and chemical synthesis.

Hammett and Taft Parameters

Hammett and Taft parameters are empirical constants that describe the electron-donating or electron-withdrawing properties of substituents. For the pentafluorophenyl group, these parameters consistently indicate a strong electron-withdrawing nature.

| Parameter | Value | Description |

| Hammett Constants | ||

| σm | +0.45 | Describes the electronic effect from the meta position, primarily reflecting the inductive effect. |

| σp | +0.52 | Describes the electronic effect from the para position, encompassing both inductive and resonance effects. |

| σI | +0.43 | Quantifies the inductive/field effect. |

| σR | +0.09 | Quantifies the resonance effect. |

| Taft Constant | ||

| σ* | 1.50 | A measure of the polar (inductive) effect of a substituent, re-estimated by correlation between IR spectral data and σ constants.[2] |

Note: Values for Hammett constants can vary slightly depending on the specific reaction and conditions under which they were determined.

Impact on Acidity (pKa)

The potent electron-withdrawing nature of the pentafluorophenyl group significantly enhances the acidity of nearby functional groups by stabilizing the resulting conjugate base. This is evident when comparing the pKa values of pentafluorophenyl-substituted compounds to their non-fluorinated analogs.

| Compound | pKa |

| Pentafluorophenol | 5.5 |

| Phenol | 9.99 |

| Pentafluorobenzoic Acid | 3.41 |

| Benzoic Acid | 4.20 |

Influence on Redox Potential

The electron-deficient nature of the pentafluorophenyl group also influences the redox properties of molecules. By withdrawing electron density, it can make oxidation more difficult (anodic shift in oxidation potential) and reduction easier (cathodic shift in reduction potential). For instance, in the context of meso-tetrakis(pentafluorophenyl)porphyrins, the C₆F₅ substituents affect the electronic properties and redox potentials of the porphyrin core.

Experimental Protocols

A thorough understanding of the experimental methodologies used to determine these electronic parameters is crucial for their correct interpretation and application.

Determination of Hammett Substituent Constants (σ)

The Hammett constants for the pentafluorophenyl group are typically determined by measuring the acid dissociation constants (pKa) of meta- and para-pentafluorophenyl-substituted benzoic acids and applying the Hammett equation:

log(K/K₀) = ρσ

where:

-

K is the acid dissociation constant of the substituted benzoic acid.

-

K₀ is the acid dissociation constant of benzoic acid.

-

ρ is the reaction constant (defined as 1 for the ionization of benzoic acid in water at 25°C).

-

σ is the substituent constant.

Experimental Workflow:

Detailed Protocol for pKa Determination by Potentiometric Titration:

-

Preparation of Solutions:

-

Prepare standardized solutions of approximately 0.02 M of benzoic acid, meta-pentafluorophenylbenzoic acid, and para-pentafluorophenylbenzoic acid in a suitable solvent system (e.g., 50% ethanol-water mixture).

-

Prepare a standardized solution of approximately 0.2 N sodium hydroxide (B78521) (NaOH) in the same solvent system.

-

-

Titration Procedure:

-

Calibrate a pH meter with standard buffer solutions.

-

Pipette a known volume (e.g., 50 mL) of the acid solution into a beaker.

-

Titrate the acid solution with the standardized NaOH solution, adding the titrant in small increments.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point from the inflection point of the titration curve (or by using the first or second derivative of the curve).

-

The pKa is equal to the pH at the half-equivalence point.

-

Calculate the acid dissociation constant (K) from the pKa (K = 10⁻ᵖᴷᵃ).

-

Determination of Redox Potential by Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique used to measure the redox potentials of a compound.

Experimental Workflow:

Detailed Protocol for Cyclic Voltammetry:

-

Electrochemical Cell Setup:

-

Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode), and a counter electrode (e.g., a platinum wire).

-

Polish the working electrode to a mirror finish before each experiment.

-

-

Solution Preparation:

-

Dissolve the pentafluorophenyl-substituted compound in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile) to ensure conductivity.

-

Deoxygenate the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for several minutes.

-

-

Cyclic Voltammetry Measurement:

-

Immerse the electrodes in the solution.

-

Apply a potential waveform that scans from an initial potential to a switching potential and then back to the initial potential.

-

Record the resulting current as a function of the applied potential.

-

-

Data Analysis:

-

The resulting plot of current versus potential is called a cyclic voltammogram.

-

The anodic peak potential (Epa) and the cathodic peak potential (Epc) correspond to the oxidation and reduction of the analyte, respectively.

-

The formal redox potential (E°') can be estimated as the average of the peak potentials: E°' = (Epa + Epc) / 2.

-

Implications in Drug Development

The unique electronic properties of the pentafluorophenyl group have significant implications for drug design and development, influencing both the pharmacodynamic and pharmacokinetic profiles of a molecule.

Modulation of Pharmacodynamics

The strong electron-withdrawing nature of the C₆F₅ group can modulate the pKa of nearby acidic or basic centers in a drug molecule. This can have a profound effect on the molecule's ionization state at physiological pH, which in turn influences its ability to bind to its biological target. By fine-tuning the electronic properties of a ligand, medicinal chemists can optimize its binding affinity and selectivity.

Enhancement of Pharmacokinetics

The introduction of a pentafluorophenyl group can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as the cytochrome P450 (CYP) family.[3] Replacing a metabolically labile C-H bond with a C-F bond in the pentafluorophenyl group can block a site of metabolism, thereby increasing the drug's half-life and bioavailability.

-

P-glycoprotein (P-gp) Interactions: P-glycoprotein is an efflux transporter that can pump drugs out of cells, leading to multidrug resistance in cancer and reduced oral bioavailability. The properties of a drug, influenced by substituents like the pentafluorophenyl group, can determine whether it is a substrate or an inhibitor of P-gp.[4] While specific interactions are compound-dependent, the lipophilicity and electronic nature of the C₆F₅ group can play a role in modulating these interactions.

Conclusion

The pentafluorophenyl group is a powerful and versatile tool in the arsenal (B13267) of medicinal chemists and materials scientists. Its dominant electron-withdrawing inductive effect profoundly influences a molecule's electronic properties, which can be rationally exploited to enhance biological activity, improve metabolic stability, and fine-tune pharmacokinetic parameters. A thorough understanding of its quantified electronic effects, as determined by the experimental protocols outlined in this guide, is essential for the continued development of novel and effective therapeutics and advanced materials.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]

Methodological & Application

Application Notes and Protocols for the Suzuki Cross-Coupling of Iodopentafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The synthesis of polyfluorinated biaryl compounds is of particular interest in medicinal chemistry and materials science due to the unique electronic and lipophilic properties imparted by fluorine atoms. Iodopentafluorobenzene is a key building block for accessing these important motifs. This document provides a detailed protocol for the Suzuki cross-coupling reaction of this compound with various arylboronic acids, offering a robust method for the synthesis of pentafluorophenyl-containing biaryls.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (in this case, an arylboronic acid) with an organic halide (this compound). The catalytic cycle is initiated by the oxidative addition of the aryl iodide to a Pd(0) complex. This is followed by transmetalation with the arylboronic acid, which is activated by a base. The final step is reductive elimination, which yields the desired biaryl product and regenerates the Pd(0) catalyst for the next cycle.

Experimental Protocols

This section details a representative protocol for the Suzuki cross-coupling of this compound with arylboronic acids. The conditions are based on established procedures for similar electron-deficient aryl iodides.

Materials:

-

This compound

-

Arylboronic acid (see Table 1 for examples)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Tricyclohexylphosphine (B42057) (PCy₃) or other suitable phosphine (B1218219) ligand

-

Potassium phosphate (B84403) (K₃PO₄) or another suitable base

-

1,4-Dioxane (B91453) (anhydrous)

-

Water (degassed)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer/hotplate

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 294 mg), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol, 424 mg).

-

Catalyst and Ligand Addition: In a separate vial, weigh palladium(II) acetate (0.02 mmol, 4.5 mg) and tricyclohexylphosphine (0.04 mmol, 11.2 mg). Add these solids to the Schlenk flask.

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) to the reaction mixture via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pentafluorophenyl biaryl product.

Data Presentation

The following table summarizes the expected yields for the Suzuki cross-coupling of this compound with a variety of electronically and sterically diverse arylboronic acids. These yields are representative and based on typical outcomes for similar Suzuki coupling reactions of electron-deficient aryl iodides.

| Entry | Arylboronic Acid | Product | Typical Yield Range (%) |

| 1 | Phenylboronic acid | 2,3,4,5,6-Pentafluoro-1,1'-biphenyl | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | 4'-Methoxy-2,3,4,5,6-pentafluoro-1,1'-biphenyl | 80-90 |

| 3 | 4-Methylphenylboronic acid | 4'-Methyl-2,3,4,5,6-pentafluoro-1,1'-biphenyl | 82-92 |

| 4 | 4-Chlorophenylboronic acid | 4'-Chloro-2,3,4,5,6-pentafluoro-1,1'-biphenyl | 75-85 |

| 5 | 4-Trifluoromethylphenylboronic acid | 4'-(Trifluoromethyl)-2,3,4,5,6-pentafluoro-1,1'-biphenyl | 70-80 |